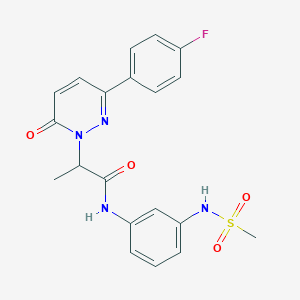

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide

描述

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide features a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and a propanamide side chain linked to a 3-(methylsulfonamido)phenyl moiety. This structure is characteristic of TRPV1 antagonists, which are investigated for pain management and inflammatory disorders . The methylsulfonamido group enhances solubility and bioavailability, while the fluorophenyl moiety contributes to receptor binding affinity.

属性

IUPAC Name |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[3-(methanesulfonamido)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4S/c1-13(20(27)22-16-4-3-5-17(12-16)24-30(2,28)29)25-19(26)11-10-18(23-25)14-6-8-15(21)9-7-14/h3-13,24H,1-2H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXITFHARMUTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanism of action, and various biological effects.

- Molecular Formula: C20H18FN3O4

- Molecular Weight: 383.4 g/mol

- IUPAC Name: N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

- InChI Key: FTYOBDSZPVJVDM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazinone Core: Cyclization of appropriate precursors under controlled conditions.

- Introduction of the Fluorophenyl Group: Achieved through a substitution reaction using a fluorinated aromatic compound.

- Attachment of the Sulfonamide Group: This involves an amidation reaction with a suitable amine and an acylating agent.

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Interaction: It may inhibit or activate enzymes that are crucial for various biological processes.

- Receptor Modulation: The compound can modulate receptor activity on cell surfaces, influencing cellular signaling pathways.

- Gene Expression Influence: It has the potential to affect gene expression linked to disease progression or cellular function.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that:

- Compounds with similar structures have demonstrated potent inhibition of cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 2.42 µg/mL to 30.81 µg/mL .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 1 | HeLa | 30.81 |

| Compound 2 | CaCo-2 | 2.42 |

| Compound 3 | HeLa | 3.04 |

Antimicrobial Activity

In addition to anticancer effects, this compound may also exhibit antimicrobial properties. Studies suggest that compounds within this chemical class can interfere with bacterial growth and exhibit activity against various pathogens.

Case Studies

-

Study on Anticancer Activity:

- A recent study evaluated the cytotoxic effects of various synthesized derivatives against cancer cell lines, revealing that certain modifications in the structure significantly enhanced anticancer potency .

- The results indicated that specific substitutions on the phenyl ring were critical for enhancing antiproliferative effects.

- Mechanistic Insights:

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Fluorophenyl vs. Chlorophenyl or Benzyl Groups

- Compound 22 (): Replaces the 4-fluorophenyl with a 4-chlorophenyl group, resulting in a lower molecular weight (670 [M+H]+ vs. 679 [M+H]+ for Compound 20). The chlorine atom increases lipophilicity but may reduce metabolic stability compared to fluorine .

- Compound 21 (): Incorporates a benzyl-substituted sulfonamide, reducing yield (54% vs. 82% for Compound 20) and altering melting point (74–84°C vs. 85–90°C) due to steric bulk .

Methylsulfonamido vs. Other Sulfonamides

- Compound D279-0049 (): Replaces methylsulfonamido with a trifluoromethylphenyl group, increasing molecular weight (415.41 g/mol vs.

Modifications to the Pyridazinone/Pyridine Core

Alkoxy Substituents

- Compound 23 (): Features an isopentyloxy group, yielding a high melting point (136–139°C) due to extended alkyl chain crystallization .

- Compound 14 (): A but-2-en-1-yloxy group introduces unsaturation, reducing melting point (110°C) and possibly improving solubility .

Heterocyclic Additions

Data Tables

Table 1: Physical Properties of Selected Compounds

*Estimated based on analogs.

Table 2: Structural Modifications and Implications

| Modification Type | Example Compound | Effect on Properties |

|---|---|---|

| Fluorine substitution | Target Compound | Enhanced binding affinity, metabolic stability |

| Chlorine substitution | Compound 22 | Increased lipophilicity |

| Alkoxy chain extension | Compound 23 (Evid.5) | Higher melting point, reduced solubility |

| Piperazine addition | Compound 6g | Improved selectivity |

常见问题

Q. What are the critical steps for optimizing the synthesis of this compound, and how can researchers ensure high yield and purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol, dimethylformamide), and catalysts (e.g., HCl, Pd-based catalysts). Key steps include:

- Condensation reactions to form the pyridazinone core.

- Substitution reactions to introduce the 4-fluorophenyl and methylsulfonamido groups . Analytical techniques like HPLC (for purity assessment) and NMR (structural confirmation) are essential for monitoring intermediates and final product quality .

Q. Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?

The pyridazinone core (6-oxo group) is prone to nucleophilic attack, while the 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates. The methylsulfonamido moiety contributes to hydrogen bonding and solubility, affecting interactions with biological targets .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- 1H/13C NMR : To confirm substituent positions and purity.

- Mass spectrometry (MS) : For molecular weight validation.

- HPLC : To quantify purity and detect byproducts.

- FTIR : To identify functional groups (e.g., sulfonamide S=O stretches) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyridazinone derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or compound stability. Strategies include:

- Dose-response curves across multiple models.

- Metabolic stability assays (e.g., liver microsomes) to assess degradation .

- Target engagement studies (e.g., SPR, ITC) to validate binding kinetics .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Molecular docking : To screen potential binding sites (e.g., kinase active sites).

- Molecular dynamics (MD) simulations : To assess conformational stability over time.

- QSAR modeling : To correlate structural features (e.g., fluorine substitution) with activity .

Q. How does the introduction of fluorine atoms impact the compound’s pharmacokinetic profile?

Fluorine enhances metabolic stability by resisting oxidative degradation and improving membrane permeability. In vitro ADMET assays (e.g., Caco-2 permeability, CYP450 inhibition) are critical for evaluating bioavailability and toxicity .

Q. What strategies can mitigate side reactions during derivatization of the pyridazinone core?

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during functionalization.

- pH control : Maintain neutral conditions to prevent hydrolysis of the sulfonamide group.

- Catalyst optimization : Pd-mediated cross-coupling for selective aryl substitutions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Core formation | Ethanol, 80°C, 12h | 65–70 | |

| 2 | Fluorophenyl substitution | DMF, Pd(OAc)₂, 100°C | 55–60 | |

| 3 | Sulfonamide coupling | DCM, EDC/HOBt, RT | 75–80 |

Q. Table 2: Biological Activity Comparison

| Derivative | Target IC₅₀ (nM) | Selectivity Index | Notes |

|---|---|---|---|

| Parent compound | 120 ± 15 | 8.2 | High CYP3A4 inhibition |

| Fluoro-analog | 85 ± 10 | 12.5 | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。